molecular formula C27H32N6O2 B2674939 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886907-85-3

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2674939
CAS No.: 886907-85-3
M. Wt: 472.593
InChI Key: JJUOFMKVCQHFOF-UHFFFAOYSA-N
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Description

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 3-methylbenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine core, making it more reactive towards the benzyl halides.

    Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction where the purine derivative reacts with 1-(2,5-dimethylbenzyl)piperazine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle the increased volume.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the purine core or the benzyl groups, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the piperazine ring and the benzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with purinergic receptors.

    Biological Research: The compound is used to investigate cellular signaling pathways and the role of purine derivatives in cell metabolism.

    Pharmacology: It serves as a lead compound in the development of new drugs targeting specific receptors or enzymes.

    Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors, which are involved in various physiological processes. The compound binds to these receptors, modulating their activity and influencing cellular signaling pathways. This can lead to changes in neurotransmitter release, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which imparts unique pharmacological properties. Unlike caffeine or theophylline, this compound has a more complex structure, potentially leading to more selective and potent biological effects.

Properties

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-18-6-5-7-21(14-18)16-33-23-24(30(4)27(35)29-25(23)34)28-26(33)32-12-10-31(11-13-32)17-22-15-19(2)8-9-20(22)3/h5-9,14-15H,10-13,16-17H2,1-4H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUOFMKVCQHFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=C(C=CC(=C5)C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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